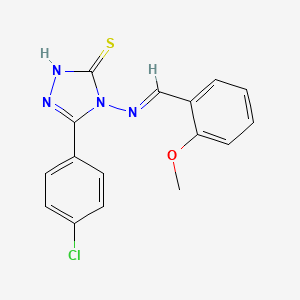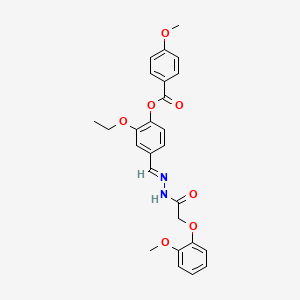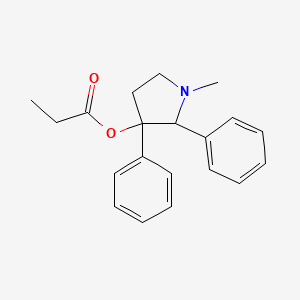
2-(3-Amino-2,5-dihydroxy-6-hydroxymethyl-tetrahydro-pyran-4-yloxy)-propionic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is an ether of lactic acid and glucosamine and occurs naturally as N-acetylmuramic acid in peptidoglycan, a crucial structural component of bacterial cell walls . This compound plays a significant role in the integrity and rigidity of bacterial cell walls, making it a key focus in microbiological and biochemical research.
Méthodes De Préparation
Muramic acid can be synthesized through various methods, including:
Acidic Hydrolysis: This method involves the hydrolysis of peptidoglycan from bacterial cell walls using strong acids. The process typically includes the use of hydrochloric acid or sulfuric acid under controlled conditions to break down the peptidoglycan and release muramic acid.
High-Performance Liquid Chromatography (HPLC): This technique is used for the quantification and purification of muramic acid from complex mixtures. The method involves pre-column derivatization and fluorescence detection to separate muramic acid from other amino sugars.
Analyse Des Réactions Chimiques
Muramic acid undergoes several types of chemical reactions:
Oxidation: Muramic acid can be oxidized to produce various derivatives, including aldehydes and carboxylic acids.
Reduction: Reduction reactions can convert muramic acid into its corresponding alcohols.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various alkylating agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Muramic acid has a wide range of applications in scientific research:
Microbial Biomarker: It is used as a biomarker for the detection and quantification of bacterial presence in environmental and clinical samples.
Biochemical Studies: Muramic acid is studied for its role in the structure and function of bacterial cell walls, providing insights into bacterial physiology and antibiotic resistance.
Medical Research: It is investigated for its potential role in inflammatory diseases and as a target for antibacterial therapies.
Industrial Applications: Muramic acid derivatives are explored for their use in the development of new materials and biotechnological applications.
Mécanisme D'action
Muramic acid exerts its effects primarily through its incorporation into the peptidoglycan layer of bacterial cell walls. The peptidoglycan provides structural integrity and protection to bacteria. Enzymes like lysozyme target the glycosidic bonds between muramic acid and N-acetylglucosamine, leading to the degradation of the cell wall and subsequent bacterial lysis . This mechanism is crucial for the antibacterial activity of lysozyme and other similar enzymes.
Comparaison Avec Des Composés Similaires
Muramic acid is unique due to its specific role in bacterial cell walls. Similar compounds include:
Glucosamine: An amino sugar that is a precursor to muramic acid and is found in various biological structures.
Galactosamine: Another amino sugar that is structurally similar but has different biological roles.
Mannosamine: An amino sugar involved in glycoprotein synthesis.
Muramic acid’s uniqueness lies in its exclusive presence in bacterial peptidoglycan, making it a specific marker for bacterial biomass and a target for antibacterial strategies.
Propriétés
IUPAC Name |
2-[3-amino-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO7/c1-3(8(13)14)16-7-5(10)9(15)17-4(2-11)6(7)12/h3-7,9,11-12,15H,2,10H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSFSPUZXLOGKHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OC1C(C(OC(C1O)CO)O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO7 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.23 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40525-29-9 |
Source


|
| Record name | 2-(3-Amino-2,5-dihydroxy-6-hydroxymethyl-tetrahydro-pyran-4-yloxy)-propionic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040525299 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC333195 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=333195 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Bis[4-(bromomethyl)phenyl] sulfone](/img/structure/B12000457.png)
![1-[Di(propan-2-yl)amino]propan-2-ol](/img/structure/B12000467.png)

![Hexyl 2-{[(4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]amino}benzoate](/img/structure/B12000477.png)


![2-Butyl-3-methyl-1-[4-(2-phenylethyl)piperazin-1-yl]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12000512.png)

![{[(Pyridin-2-yl)carbamothioyl]sulfanyl}acetic acid](/img/structure/B12000525.png)

![N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetohydrazide](/img/structure/B12000546.png)

![2,3-dihydro-4H-benzo[h]chromen-4-one](/img/structure/B12000560.png)

